![molecular formula C19H17FN2 B4998559 5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile, commonly known as DAPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of antiviral drugs.
科学的研究の応用
DAPD has been extensively studied for its potential applications in the development of antiviral drugs. It has been shown to inhibit the activity of the enzyme reverse transcriptase, which is essential for the replication of certain viruses such as HIV and hepatitis B. DAPD has also been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
作用機序
DAPD works by inhibiting the activity of the enzyme reverse transcriptase, which is essential for the replication of certain viruses. Specifically, DAPD binds to the active site of the enzyme and prevents the formation of a DNA strand from the viral RNA template. This results in the inhibition of viral replication and the prevention of further infection.
Biochemical and Physiological Effects:
DAPD has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for the development of antiviral drugs. It has also been shown to have a long half-life, which is beneficial for the treatment of chronic viral infections.
実験室実験の利点と制限
One of the main advantages of DAPD is its potential as a broad-spectrum antiviral drug. It has been shown to be effective against a variety of viruses, including HIV, hepatitis B, and herpes simplex virus. However, one of the limitations of DAPD is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research and development of DAPD. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of DAPD. Additionally, further studies are needed to investigate the potential use of DAPD in the treatment of other viral infections and cancer.
合成法
DAPD can be synthesized through a multistep process that involves the reaction of 4-(dimethylamino)benzaldehyde with 3-fluorobenzaldehyde and malononitrile in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to form DAPD.
特性
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2/c1-22(2)19-11-9-15(10-12-19)5-3-7-17(14-21)16-6-4-8-18(20)13-16/h3-13H,1-2H3/b5-3+,17-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGMPWTWOZZHJW-CZMAMTTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B4998485.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)
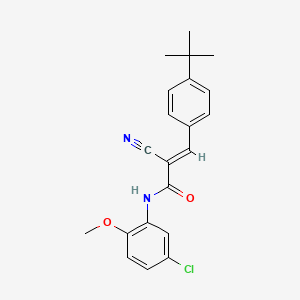
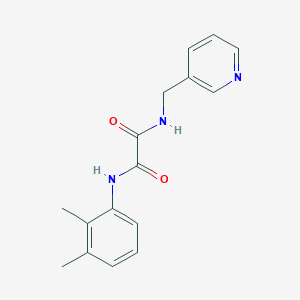
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
![3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)
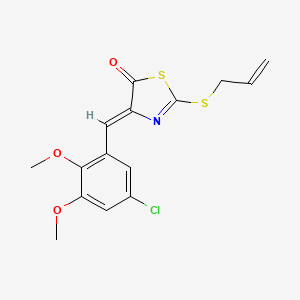
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)
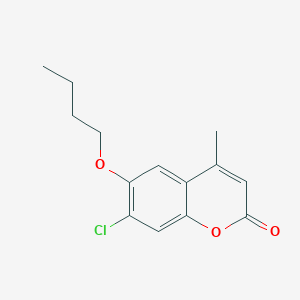
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
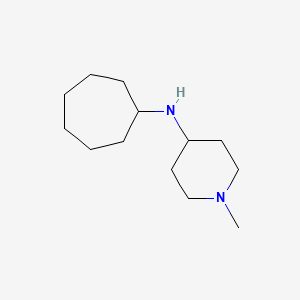
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)